Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)-
Description
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- (CAS: 52252-84-3) is a branched-chain propionic acid derivative featuring a methyl group and a bulky 4-phenylcyclohexyloxy substituent at the α-carbon. Its molecular formula is C₁₆H₂₀O₃ (exact mass: 338.18828), with a polar surface area (PSA) of 46.53 Ų, indicating moderate polarity . While direct toxicological data for this compound are unavailable, its structural analogs (e.g., phenoxypropionic acids) highlight the importance of substituents in modulating biological activity and safety profiles.
Properties
CAS No. |
99661-91-3 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylcyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
InChI Key |
SLXUGVRIPZZCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- typically involves multiple steps. One common method includes the reaction of benzyl cyanide with dimethyl carbonate and potassium carbonate, followed by heating to 100-300°C under pressure. This process yields 2-phenyl propionitrile, which is then hydrolyzed and bromomethylated to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- Mecoprop’s chlorine substituents increase its environmental persistence and toxicity but reduce bioavailability due to higher polarity .
Physicochemical Properties
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